![molecular formula C19H22N2O5 B5227603 ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate](/img/structure/B5227603.png)
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate, also known as ethyl ACPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Ethyl ACPC has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to enhance cognitive function and memory in animal models, making it a potential treatment for Alzheimer's disease and other cognitive disorders. In psychiatry, it has been studied for its potential use in the treatment of depression and anxiety. In oncology, it has been shown to have anti-tumor properties and may be a potential treatment for certain types of cancer.
Mechanism of Action
The exact mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC is not fully understood, but it is believed to act on the glutamate system in the brain. Glutamate is an important neurotransmitter involved in learning and memory, and ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC may enhance glutamate signaling, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC can improve cognitive function and memory in animal models. It has also been shown to have anti-tumor properties and may be a potential treatment for certain types of cancer. However, more research is needed to fully understand the biochemical and physiological effects of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully understand its effects and potential applications.
Future Directions
There are several future directions for research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC. One area of research is to further understand its mechanism of action and how it affects glutamate signaling in the brain. Another area of research is to explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Additionally, more research is needed to fully understand the biochemical and physiological effects of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC. Overall, further research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC has the potential to lead to new treatments and therapies for a variety of medical conditions.
Synthesis Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate cyanoacetate, followed by the addition of ammonium acetate and ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylateamine. The resulting product is then purified through recrystallization to obtain ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate ACPC in its pure form.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-13-17(19(22)25-6-2)16(12(10-20)18(21)26-13)11-7-8-14(23-3)15(9-11)24-4/h7-9,16H,5-6,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNMOWKIOFXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.